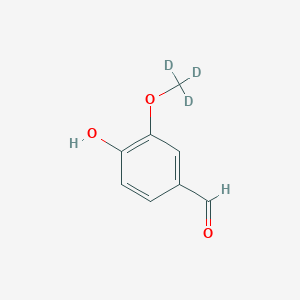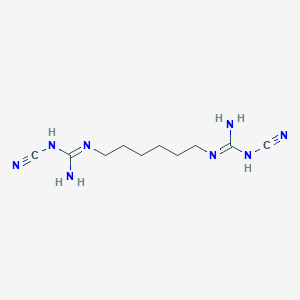
N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine)
概要
説明
N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine) is an organic compound with the molecular formula C10H18N8. It is also known by its IUPAC name, N-cyano-N’-[6-(N’-cyanocarbamimidamido)hexyl]guanidine. This compound is characterized by its white to off-white solid form and is primarily used in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine) can be synthesized through the reaction of 1,6-hexanediamine with cyanamide under specific conditions. The reaction typically involves heating the reactants in a solvent such as methanol or ethanol, followed by purification through recrystallization .
Industrial Production Methods
On an industrial scale, the production of N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine) involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional steps such as distillation and chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions
N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
科学的研究の応用
N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine) has a wide range of applications in scientific research:
作用機序
The mechanism by which N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine) exerts its effects involves binding to the active sites of target enzymes, thereby inhibiting their activity. This disruption of enzyme function can lead to various biological effects, depending on the specific enzyme targeted . The compound’s molecular structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
類似化合物との比較
Similar Compounds
- 1,6-Bis(cyano-guanidino)hexane
- 1,6-Hexamethylenebis(dicyanamide)
- 1,6-Hexamethylene-bis-cyanoguanidine
Uniqueness
N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine) stands out due to its unique ability to form stable complexes with various enzymes, making it particularly useful in enzyme inhibition studies. Its structural features also allow for the synthesis of a wide range of derivatives, enhancing its versatility in research and industrial applications.
特性
IUPAC Name |
2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N8/c11-7-17-9(13)15-5-3-1-2-4-6-16-10(14)18-8-12/h1-6H2,(H3,13,15,17)(H3,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZZOMVBHPCKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)NC#N)CCN=C(N)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065967 | |
| Record name | Guanidine, N,N'''-1,6-hexanediylbis[N'-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15894-70-9 | |
| Record name | 1,6-Bis(cyanoguanidino)hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15894-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Di(cyanoguanidino)hexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015894709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N,N'''-1,6-hexanediylbis[N'-cyano- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine, N,N'''-1,6-hexanediylbis[N'-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'''-1,6-hexanediylbis[N'-cyanoguanidine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-DI(CYANOGUANIDINO)HEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDT03M5I8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the study of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) relevant in the context of persistent mobile organic compounds (PMOCs)?
A1: While the study does not directly investigate N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine), it focuses on developing a method to quantify guanidine derivatives as PMOCs []. This compound, containing two guanidine groups linked by a hexane chain, represents a potentially relevant structure within the broader scope of PMOC research. Understanding the behavior and fate of similar compounds helps assess potential risks associated with their presence in water resources.
Q2: What analytical methods are relevant for studying N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) as a potential PMOC?
A2: The research emphasizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) as a powerful technique for quantifying guanidine derivatives in water samples []. This method's sensitivity and selectivity make it suitable for detecting trace amounts of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) and assessing its persistence and mobility in aquatic environments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



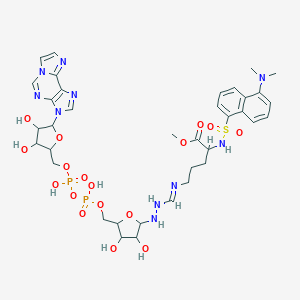
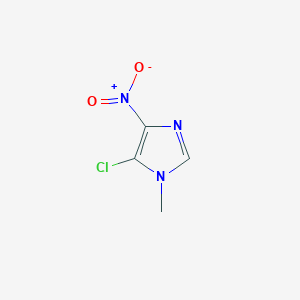
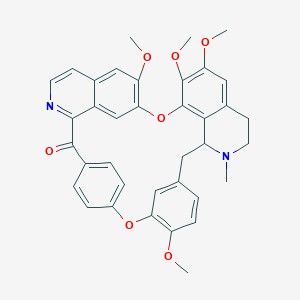
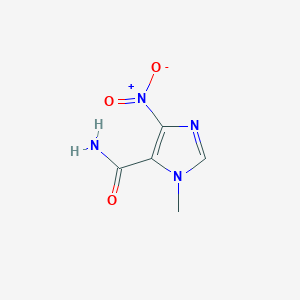
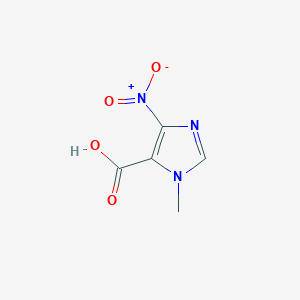
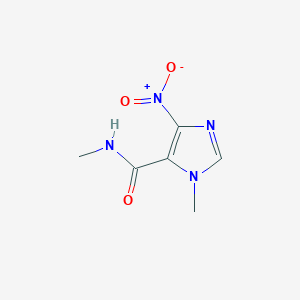
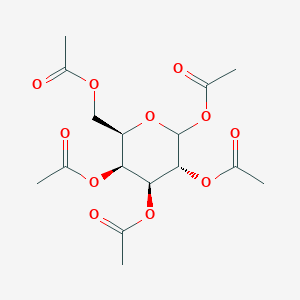
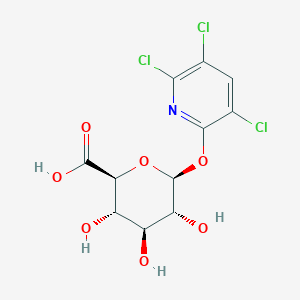


![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)
